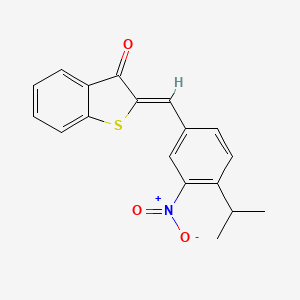![molecular formula C22H29N3O2 B5607732 4-(1-isopropyl-1H-imidazol-2-yl)-1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}piperidine](/img/structure/B5607732.png)
4-(1-isopropyl-1H-imidazol-2-yl)-1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives, including structures closely related to our compound of interest, involves multi-step organic reactions. These processes often start with the preparation of imidazol-2-yl precursors, followed by their incorporation into piperidine frameworks through condensation reactions. For instance, Trabanco et al. (2007) describe the preparation of novel derivatives with anxiolytic and antidepressant-like effects upon administration, indicating the complex synthesis routes employed for these compounds (Trabanco et al., 2007).
Molecular Structure Analysis
The molecular structure of compounds similar to "4-(1-isopropyl-1H-imidazol-2-yl)-1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}piperidine" has been elucidated using various spectroscopic techniques, including NMR and X-ray crystallography. These studies reveal intricate details about the spatial arrangement of atoms, the conformation of the piperidine ring, and the overall geometry of the molecule. For example, Kumar et al. (2004) discuss the synthesis and in vitro evaluation of a compound with potential imaging applications, showcasing the importance of structural analysis in understanding compound interactions (Kumar et al., 2004).
Chemical Reactions and Properties
The chemical reactivity of "this compound" and its derivatives can be understood through their participation in various organic reactions. These compounds are known to undergo transformations that modify their chemical structure, leading to different pharmacological properties. For instance, the reaction with triethylamine has been shown to yield imidazo[1,2-a]pyridines and indoles, demonstrating the versatility of these molecules in chemical synthesis (Khalafy et al., 2002).
Propriétés
IUPAC Name |
[1-(4-methoxyphenyl)cyclopropyl]-[4-(1-propan-2-ylimidazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2/c1-16(2)25-15-12-23-20(25)17-8-13-24(14-9-17)21(26)22(10-11-22)18-4-6-19(27-3)7-5-18/h4-7,12,15-17H,8-11,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMNDHFPKFURGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CN=C1C2CCN(CC2)C(=O)C3(CC3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-hydroxy-3-methylbutyl)-N-{[2-(1H-1,2,4-triazol-1-yl)-3-pyridinyl]methyl}benzamide](/img/structure/B5607653.png)
![2-({2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}thio)-5-methyl-1H-benzimidazole](/img/structure/B5607661.png)
![2-(4-methoxyphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5607673.png)
methanone](/img/structure/B5607675.png)
![{(3R*,4R*)-4-(azepan-1-ylmethyl)-1-[(3-methoxyphenyl)acetyl]pyrrolidin-3-yl}methanol](/img/structure/B5607683.png)
![2-{2-[(2-naphthyloxy)acetyl]carbonohydrazonoyl}phenyl 4-nitrobenzoate](/img/structure/B5607691.png)
![4-{[(4-methylphenyl)amino]carbonyl}phenyl 2-fluorobenzoate](/img/structure/B5607695.png)
![2-{[3-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}-3,5,7-trimethyl-1H-indole](/img/structure/B5607703.png)

![2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-[(3-methyl-2-pyridinyl)methyl]acetamide](/img/structure/B5607718.png)
![2-(3-nitrobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B5607727.png)


